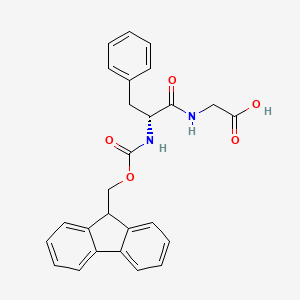
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process. This compound plays a crucial role in the development of peptides and proteins for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanylglycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium bicarbonate or triethylamine.
Coupling Reaction: The protected amino acid is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control.
化学反応の分析
Types of Reactions
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Fmoc Chloride: Used for the protection of the amino group.
DCC or DIC: Coupling reagents for peptide bond formation.
Piperidine: Used for the removal of the Fmoc group.
Major Products Formed
Peptides and Proteins: The primary products formed from reactions involving (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine are peptides and proteins, which are essential for various biological and industrial applications.
科学的研究の応用
Chemistry
In chemistry, (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine is used extensively in the synthesis of peptides and proteins. It serves as a building block in the development of complex molecules for research and industrial purposes.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme functions, and cellular processes. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of peptide-based pharmaceuticals. These drugs are designed to target specific proteins or pathways in the body, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for use in cosmetics, food additives, and other commercial products.
作用機序
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during the synthesis process. Once the desired peptide chain is formed, the Fmoc group is removed, revealing the free amino group for further reactions or applications.
類似化合物との比較
Similar Compounds
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanylglycine: Similar in structure but with the L-isomer of phenylalanine.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan: Contains the amino acid tryptophan instead of phenylalanine.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine: Contains the amino acid cysteine, which has a thiol group.
Uniqueness
The uniqueness of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine lies in its specific configuration and the presence of the D-isomer of phenylalanine. This configuration can influence the biological activity and properties of the resulting peptides, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWIPAQNBOEBX-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














